molecular formula C14H15F2N3S2 B15178982 Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-(4-ethyl-2-thiazolyl)- CAS No. 149487-86-5

Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-(4-ethyl-2-thiazolyl)-

Cat. No.: B15178982
CAS No.: 149487-86-5
M. Wt: 327.4 g/mol
InChI Key: JOHAYHVXYQNTLV-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of a difluorophenyl group and a thiazolyl group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,6-difluorophenylethylamine with 4-ethyl-2-thiazolyl isothiocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction type and desired products.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action for Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- might include other thioureas with different substituents, such as:

  • Thiourea, N-(2-phenylethyl)-N’-(4-methyl-2-thiazolyl)-
  • Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)-

Uniqueness

The uniqueness of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thioureas. This could include differences in reactivity, stability, and biological activity.

Properties

CAS No.

149487-86-5

Molecular Formula

C14H15F2N3S2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[2-(2,6-difluorophenyl)ethyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C14H15F2N3S2/c1-2-9-8-21-14(18-9)19-13(20)17-7-6-10-11(15)4-3-5-12(10)16/h3-5,8H,2,6-7H2,1H3,(H2,17,18,19,20)

InChI Key

JOHAYHVXYQNTLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC(=S)NCCC2=C(C=CC=C2F)F

Origin of Product

United States

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